

# 2-Amino-6-Chloropyrazine: A Versatile Building Block in Organic Synthesis

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## Compound of Interest

Compound Name: 2-Amino-6-Chloropyrazine

Cat. No.: B134898

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

## Introduction

**2-Amino-6-chloropyrazine** is a highly valuable and versatile heterocyclic building block in modern organic synthesis. Its unique electronic properties and strategically positioned functional groups—an amino group and a reactive chlorine atom—make it an essential precursor for the synthesis of a diverse array of complex molecules with significant applications in the pharmaceutical and agrochemical industries. The pyrazine core is a common motif in many biologically active compounds, and the presence of the amino and chloro substituents allows for selective and sequential functionalization through various cross-coupling and substitution reactions.

This document provides detailed application notes and experimental protocols for the use of **2-amino-6-chloropyrazine** as a synthetic intermediate, with a focus on its application in the development of kinase inhibitors, P2Y<sub>12</sub> receptor antagonists, and dipeptidyl peptidase-4 (DPP-4) inhibitors.

## Key Applications in Drug Discovery

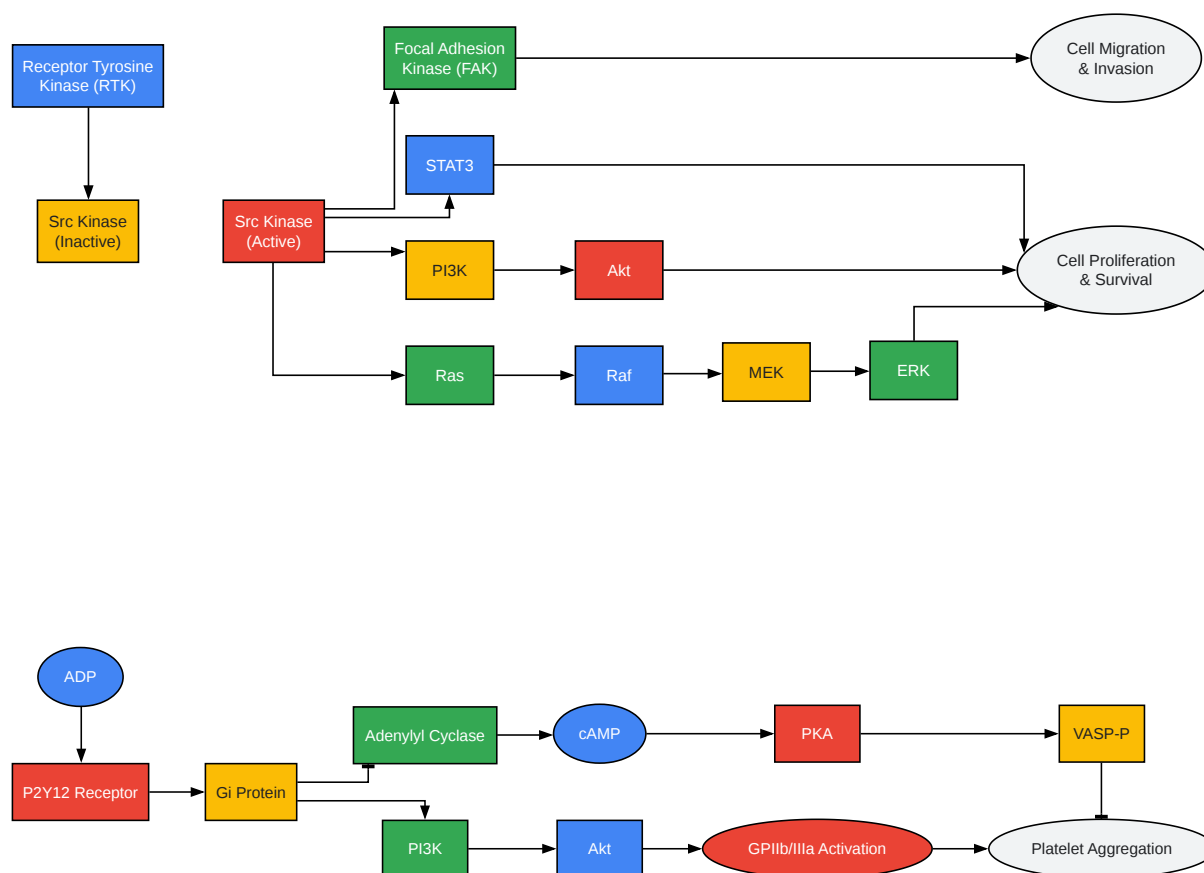
The 2-aminopyrazine scaffold is a privileged structure in medicinal chemistry, frequently appearing in molecules targeting a range of biological pathways. The chloro-substituent at the 6-position serves as a convenient handle for introducing molecular diversity through palladium-

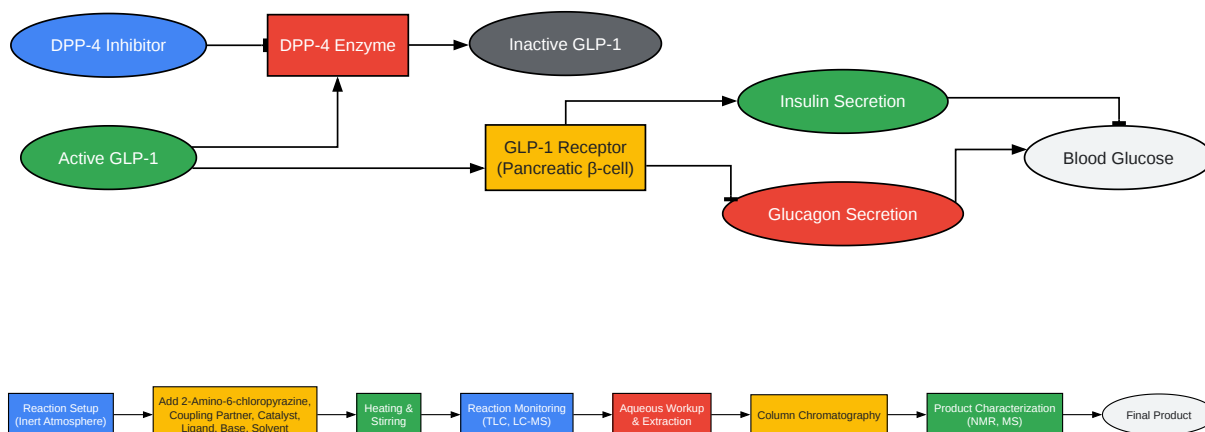
catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.

## Kinase Inhibitors

Kinase inhibitors are a major class of targeted therapeutics, particularly in oncology. The 2-aminopyrazine core can be found in several potent kinase inhibitors. For instance, it serves as a key structural element in analogues of Dasatinib, a broad-spectrum tyrosine kinase inhibitor. The amino group often acts as a hydrogen bond donor, interacting with the hinge region of the kinase active site, while the rest of the molecule is elaborated from the pyrazine core to achieve potency and selectivity.

### Src Kinase Signaling Pathway





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